1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

Description

BenchChem offers high-quality 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)6-1-3-7(4-2-6)15-5-12-13-14-15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFIVNDUNCVKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole, a versatile heterocyclic compound of significant interest in medicinal chemistry, materials science, and agrochemicals. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will detail a robust synthesis protocol, explore its reactivity and stability, and discuss its current and potential applications, with a particular focus on its role as a key building block in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the unique attributes conferred by the combination of the tetrazole and trifluoromethylphenyl moieties.

Introduction: A Molecule of Strategic Importance

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a synthetic organic compound featuring a tetrazole ring linked to a trifluoromethyl-substituted phenyl group. The strategic combination of these two functionalities imparts a unique set of properties that make it a valuable intermediate in various fields of chemical science.

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[1] This bioisosteric replacement is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of drug candidates.[2] Tetrazole-containing compounds exhibit a wide array of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.[2][3]

The trifluoromethyl (-CF3) group, on the other hand, is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and lipophilicity can significantly influence a compound's reactivity, solubility, metabolic stability, and binding affinity to biological targets.[4] The incorporation of a -CF3 group is a widely used tactic in modern drug design to optimize the efficacy and safety of therapeutic agents.[4]

Consequently, 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole serves as a crucial building block that combines the advantageous features of both the tetrazole and trifluoromethylphenyl groups, making it a focal point of research in the development of novel pharmaceuticals, advanced polymers, and specialized agrochemicals.[4]

Chemical Structure and Physicochemical Properties

The unique properties of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole stem directly from its molecular architecture.

Chemical Structure

The structure consists of a 1H-tetrazole ring where the hydrogen atom at the N1 position is substituted by a 4-(trifluoromethyl)phenyl group.

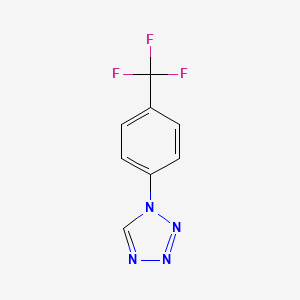

Figure 1. Chemical structure of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The presence of the trifluoromethyl group significantly enhances its solubility in various organic solvents.[4]

| Property | Value | Source |

| CAS Number | 1027510-31-1 | [4] |

| Molecular Formula | C₈H₅F₃N₄ | [4] |

| Molecular Weight | 214.15 g/mol | [4] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | Not definitively reported in peer-reviewed literature. Supplier data may vary. | - |

| Solubility | Soluble in various organic solvents. | [4] |

| pKa | The 1H-tetrazole parent compound has a pKa of approximately 4.90. The electron-withdrawing trifluoromethyl group on the phenyl ring is expected to slightly increase the acidity (lower the pKa) of the tetrazole N-H. | [5] |

Synthesis and Purification

The most common and efficient method for the synthesis of 1-substituted-1H-tetrazoles is the reaction of a primary amine with sodium azide and an orthoformate, often in the presence of a catalyst.[6]

Synthesis Workflow

Figure 2. General workflow for the synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 1-substituted tetrazoles.[6]

Materials:

-

4-(Trifluoromethyl)aniline

-

Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

-

Triethyl orthoformate

-

Glacial acetic acid

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in glacial acetic acid.

-

To this solution, add 1.0-1.2 equivalents of sodium azide and 1.2-1.5 equivalents of triethyl orthoformate.

-

Heat the reaction mixture to 80-120 °C and stir for 5-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by pouring it over crushed ice with constant stirring.

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the crude product with cold deionized water.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The successful synthesis can be confirmed by the disappearance of the starting aniline spot on TLC and the appearance of a new product spot. The final product's identity and purity should be verified by melting point determination and spectroscopic analysis (NMR, IR, MS).

Spectroscopic Characterization

The structure of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its constituent functional groups and data from similar compounds.[7]

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the tetrazole C-H proton, typically in the range of δ 9.0-10.0 ppm. - Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. |

| ¹³C NMR | - A signal for the tetrazole carbon, typically around δ 140-150 ppm. - Signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group (a quartet due to C-F coupling). - A quartet for the trifluoromethyl carbon with a large ¹JCF coupling constant. |

| ¹⁹F NMR | - A singlet for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[7] |

| IR (Infrared) | - C-H stretching of the tetrazole ring (~3100-3150 cm⁻¹). - C=N and N=N stretching vibrations of the tetrazole ring (1400-1600 cm⁻¹). - Strong C-F stretching vibrations of the trifluoromethyl group (1100-1350 cm⁻¹). |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 214.15. |

Reactivity and Stability

Thermal Stability: Tetrazole-containing compounds are known to be energetic materials that can decompose exothermically upon heating, often with the liberation of nitrogen gas (N₂).[8] The thermal stability of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is enhanced by the presence of the aromatic ring, but it should still be handled with care at elevated temperatures. Thermal decomposition studies on similar phenyl tetrazoles show exothermic decomposition typically occurring between 190-240 °C.[8] The trifluoromethyl group generally imparts good thermal and chemical resistance.[4]

Chemical Stability: The compound is generally stable under standard laboratory conditions. The tetrazole ring is relatively resistant to many common reagents but can undergo reactions such as N-alkylation. The trifluoromethyl group is highly stable and generally unreactive under non-extreme conditions.

Handling and Storage: It is recommended to store 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in a cool, dry place away from heat sources.[4] Standard personal protective equipment should be worn when handling this compound.

Applications in Drug Discovery and Materials Science

The unique combination of the metabolically stable, carboxylic acid-mimicking tetrazole ring and the property-enhancing trifluoromethylphenyl group makes this compound a highly sought-after intermediate.

Pharmaceutical Development

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a key building block in the synthesis of a variety of biologically active molecules, particularly in the development of novel anti-inflammatory and analgesic drugs.[4] Its role is often as a precursor to more complex molecules where the tetrazole moiety serves as a bioisosteric replacement for a carboxylic acid, and the trifluoromethylphenyl group contributes to enhanced potency and favorable pharmacokinetic properties. Tetrazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[2]

Materials Science

In the field of materials science, this compound is utilized in the synthesis of advanced polymers and coatings.[4] The incorporation of the 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole unit into polymer backbones can impart desirable properties such as:

-

Enhanced Thermal Stability: Both the aromatic and tetrazole rings contribute to a high decomposition temperature.[9]

-

Chemical Resistance: The trifluoromethyl group is known to increase the chemical inertness of materials.[4]

-

Coordination Properties: The nitrogen-rich tetrazole ring can act as a ligand for metal ions, opening possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs).

Polymers containing tetrazole units have been explored for applications such as gas separation membranes and energetic materials.[9][10]

Agrochemicals

The compound also serves as an intermediate in the formulation of agrochemicals, including herbicides and fungicides.[4] The trifluoromethyl group is a common feature in many modern pesticides, and the biological activity of the tetrazole ring can contribute to the overall efficacy of the final product.

Conclusion

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a strategically designed molecule that offers a powerful combination of properties for researchers in both life sciences and materials science. Its straightforward synthesis, coupled with the desirable characteristics imparted by the tetrazole and trifluoromethylphenyl moieties, ensures its continued importance as a versatile building block. The insights provided in this guide aim to facilitate its effective utilization in the discovery and development of next-generation pharmaceuticals, high-performance materials, and other advanced chemical applications.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (2023, August 1). Main Chain 1,5-Disubstituted-1H-Tetrazole-Based Polymers via Ugi-Azide-Four-Multicomponent Polymerization (UA-4MCP). Retrieved from [Link]

-

Taylor & Francis Online. (2021, January 31). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (2017, January 15). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Retrieved from [Link]

-

SciELO. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

SciSpace. (2008). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Retrieved from [Link]

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

-

NIH. (n.d.). Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds | Download Table. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole (CAS 288-94-8). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

-

ResearchGate. (2016, March 24). (PDF) Biological activities importance of Tetrazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3386968A - Tetrazole polymers.

-

Journal of Advanced Scientific Research. (n.d.). A ONE POT SYNTHESIS OF TETRAZOLE DERIVATIVES FROM ALDEHYDES AND SULFAMIC ACID WITH SODIU. Retrieved from [Link]

-

ResearchGate. (2011, August 6). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Retrieved from [Link]

-

Pharmaceutical Methods. (2014, July 15). Biological Potentials of Substituted Tetrazole Compounds. Retrieved from [Link]

-

ResearchGate. (2014, August 6). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Retrieved from [Link]

- Google Patents. (n.d.). WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles.

-

PubMed Central. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(2H-tetrazol-1-ium-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol. Retrieved from [Link]

Sources

- 1. phmethods.net [phmethods.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US3386968A - Tetrazole polymers - Google Patents [patents.google.com]

A Comparative Analysis of the Acidity of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole and Benzoic Acid: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of successful drug development. A critical parameter in this optimization is the acid dissociation constant (pKa), which profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4][5] This technical guide provides an in-depth analysis of the comparative acidity of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole and benzoic acid. We will explore the theoretical underpinnings of their respective acidities, the impact of the trifluoromethyl substituent, and the practical application of this knowledge in drug design. Furthermore, this guide will furnish detailed, field-proven protocols for the experimental determination of pKa, empowering researchers to make data-driven decisions in their drug discovery programs.

Introduction: The Critical Role of pKa in Drug Design

The ionization state of a drug molecule at physiological pH is a pivotal determinant of its behavior in the body.[1][2] The pKa value dictates the equilibrium between the ionized and non-ionized forms of a compound, which in turn affects its ability to cross biological membranes, bind to its target, and its overall solubility.[2] For instance, a drug that is ionized at physiological pH (around 7.4) will generally be more hydrophilic, potentially leading to lower membrane permeability, whereas a non-ionized drug will be more lipophilic and can more readily cross cell membranes.[2] Consequently, the careful modulation of a molecule's pKa is a key strategy for optimizing its pharmacokinetic and pharmacodynamic properties.[1][3][6]

Benzoic acid and its derivatives have long been a staple in medicinal chemistry. However, the tetrazole moiety has emerged as a valuable bioisostere for the carboxylic acid group.[7][8][9][10] Bioisosteres are functional groups that impart similar biological properties to a compound.[9] The tetrazole ring is comparable in size and acidity to a carboxylic acid and is often more metabolically stable.[7][9] This makes the tetrazole a compelling alternative for medicinal chemists seeking to fine-tune the properties of a drug candidate.

This guide will focus on a specific substituted tetrazole, 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole, and compare its predicted acidity to that of the well-characterized benzoic acid. The trifluoromethyl group is a powerful electron-withdrawing substituent frequently employed in drug design to enhance metabolic stability and modulate electronic properties.[11][12][13]

Theoretical Framework: Understanding the Drivers of Acidity

Acidity of Benzoic Acid

The acidity of benzoic acid (pKa ≈ 4.20) is attributed to the resonance stabilization of its conjugate base, the benzoate anion.[14][15] The negative charge is delocalized over the two oxygen atoms of the carboxylate group. The acidity of substituted benzoic acids is significantly influenced by the electronic nature of the substituents on the aromatic ring.[16][17][18][19]

-

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring increase the acidity of benzoic acid.[16][17][18][19] EWGs stabilize the benzoate anion by further delocalizing the negative charge, making the corresponding acid a stronger proton donor (lower pKa).[16][17]

-

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the aromatic ring decrease the acidity of benzoic acid.[16][19] EDGs destabilize the benzoate anion by intensifying the negative charge, making the acid weaker (higher pKa).[16]

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[11][12][13] This inductive effect (-I) significantly reduces the electron density of the aromatic ring to which it is attached.[11][12] Consequently, a trifluoromethyl group, particularly at the para position, is expected to substantially increase the acidity of a benzoic acid derivative.

Acidity of Tetrazoles

The tetrazole ring is acidic due to the proton on one of the nitrogen atoms. The acidity of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, with pKa values typically in the range of 4.5 to 4.9.[9] The conjugate base, the tetrazolate anion, is stabilized by the delocalization of the negative charge over the four nitrogen atoms of the ring. Similar to benzoic acids, the acidity of substituted phenyltetrazoles is influenced by the electronic properties of the substituents on the phenyl ring.[20][21]

Predicting the Acidity of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

Quantitative Data Summary

| Compound | Predicted/Reported pKa | Key Structural Features Influencing Acidity |

| Benzoic Acid | ~4.20[14][15] | Carboxylic acid group with resonance-stabilized conjugate base. |

| 1-Phenyl-1H-tetrazole | ~4.8[22] | Tetrazole ring with delocalized negative charge in the conjugate base. |

| 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole | Predicted to be < 4.20 | Strong electron-withdrawing trifluoromethyl group at the para position, enhancing the stabilization of the tetrazolate anion. |

Experimental Determination of pKa

Accurate pKa determination is crucial for lead optimization.[3][6] Two common and reliable methods are potentiometric titration and UV-spectrophotometry.[4][23][24][25][26][27][28]

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[23][25][27] The pKa is determined from the inflection point of the resulting titration curve.[23][27]

Detailed Protocol for Potentiometric pKa Determination:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[23]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound (e.g., 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole or benzoic acid) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically at least 10⁻⁴ M).[23][25]

-

Titrant Preparation: Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl.[23]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[23]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[23]

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant (0.1 M NaOH for an acidic compound) in small, precise increments.

-

Record the pH reading after each addition, allowing the system to equilibrate.[23]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[23] This corresponds to the midpoint of the buffer region on the titration curve.

-

Logical Flow of Potentiometric Titration:

Caption: Workflow for pKa determination via potentiometric titration.

UV-Spectrophotometric Titration

This method is applicable when the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra.[24][26][29][30] The change in absorbance at a specific wavelength is monitored as a function of pH.[24]

Detailed Protocol for UV-Spectrophotometric pKa Determination:

-

Wavelength Selection:

-

Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-12) solutions to identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

-

Select an analytical wavelength where the difference in absorbance between the two species is maximal.[24]

-

-

Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning a range of approximately 2 pH units above and below the estimated pKa.[24]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Measurement:

-

Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading (typically 0.3-1.0).

-

Record the absorbance of each solution at the chosen analytical wavelength.

-

-

Data Analysis:

Logical Flow of UV-Spectrophotometric Titration:

Caption: Workflow for pKa determination via UV-spectrophotometry.

Implications for Drug Development

The lower predicted pKa of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole compared to benzoic acid has several important implications for drug development:

-

Enhanced Acidity: The increased acidity means that at physiological pH, a greater proportion of the tetrazole will exist in its ionized, deprotonated form compared to benzoic acid.

-

Solubility: The ionized form is generally more water-soluble, which could be advantageous for formulation and bioavailability.

-

Target Binding: If an ionic interaction with the biological target is important for activity, the more acidic tetrazole may form stronger salt bridges or hydrogen bonds.[31]

-

Membrane Permeability: The higher degree of ionization could potentially reduce passive diffusion across cell membranes.[2] This highlights the delicate balance that must be achieved when modulating pKa.

-

Metabolic Stability: As previously mentioned, tetrazoles are often more resistant to metabolic degradation than carboxylic acids.[9]

The choice between a carboxylic acid and a trifluoromethyl-substituted tetrazole will therefore depend on the specific goals of the drug discovery program and the desired ADME profile of the candidate molecule.

Conclusion

The strategic use of bioisosteres and electron-withdrawing substituents is a powerful tool in modern medicinal chemistry. Our analysis indicates that 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole is likely to be a significantly stronger acid than benzoic acid due to the potent inductive effect of the trifluoromethyl group. This difference in acidity can have profound effects on the physicochemical and pharmacokinetic properties of a drug candidate. By understanding the theoretical principles that govern acidity and by employing robust experimental methods for pKa determination, drug development professionals can make more informed decisions in the design and optimization of novel therapeutics.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Available from: [Link]

-

Vaia. Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Available from: [Link]

-

Plou, J., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(2), 144-148. Available from: [Link]

-

IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-41. Available from: [Link]

-

Biot, C., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(23), 5615-5627. Available from: [Link]

-

Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Available from: [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed, 15509165. Available from: [Link]

-

Symeres. (2023, December 13). What is pKa and how is it used in drug development? Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Filo. (2023, November 3). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Available from: [Link]

-

Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(39). Available from: [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Studylib. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Scientific Research Publishing. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Available from: [Link]

-

Lommerse, J. P. M., et al. (2012). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling, 52(3), 747-757. Available from: [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Taylor & Francis Online. (2017, November 9). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Available from: [Link]

-

Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Available from: [Link]

-

Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

-

Elewa, M. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(1), 27-51. Available from: [Link]

-

Brainly. (2023, May 5). [FREE] Benzoic acid, HC-C_6H_5O_2, has a pKa of 4.20 and a molar solubility of 0.0278 M. Sodium benzoate. Available from: [Link]

-

Ostrovskii, V. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Pharmaceuticals, 16(12), 1709. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Turkish Journal of Chemistry. (2006). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]

-

PubChem. Benzoic Acid. Available from: [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Available from: [Link]

-

ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Available from: [Link]

-

RSC Publishing. (2025, May 6). Amphoteric tetrazole-substituted eleven-ring-fused acene derivatives with multiple fluorescent protonation states. Available from: [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 4. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. ijper.org [ijper.org]

- 6. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. vaia.com [vaia.com]

- 12. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 14. brainly.com [brainly.com]

- 15. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 19. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 20. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. mt.com [mt.com]

- 29. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 30. ishigirl.tripod.com [ishigirl.tripod.com]

- 31. pubs.acs.org [pubs.acs.org]

The Solubility Profile of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: A Technical Guide for DMSO and Methanol Systems

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole, a key building block in pharmaceutical and materials science research, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a theoretical framework based on Hansen Solubility Parameters (HSP) to predict and rationalize the compound's solubility behavior. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine precise solubility values. This document is intended to serve as a practical resource for scientists and professionals in drug discovery and development, enabling informed solvent selection and experimental design.

Introduction: The Significance of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole and Its Solubility

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this moiety a valuable component in the design of novel therapeutic agents and functional materials.[1] The tetrazole ring itself is often employed as a bioisostere for a carboxylic acid group, offering similar acidity but with improved pharmacokinetic properties.[2]

The solubility of this compound in various solvents is a critical parameter that dictates its utility in a range of applications, from chemical synthesis and purification to formulation and biological screening. Understanding its solubility in common solvents like DMSO and methanol is paramount for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization and chromatography.

-

High-Throughput Screening (HTS): Preparing stock solutions of known concentrations for biological assays.

-

Formulation Development: Creating stable and bioavailable drug formulations.

This guide will delve into the theoretical underpinnings of this compound's solubility in DMSO and methanol, followed by practical methodologies for its empirical determination.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of direct experimental data, the Hansen Solubility Parameter (HSP) theory offers a powerful predictive tool.[3][4][5] This model is based on the principle of "like dissolves like," quantifying this concept by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer the coordinates of a solute and a solvent are in this space, the higher the likelihood of dissolution. The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, better solubility.

Hansen Solubility Parameters of Solvents

The HSP values for DMSO and methanol are well-established:

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| DMSO | 18.4 | 16.4 | 10.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

Source: Data compiled from various chemical and solubility resources.

Estimated Hansen Solubility Parameters for 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

| Compound | Estimated δD (MPa⁰.⁵) | Estimated δP (MPa⁰.⁵) | Estimated δH (MPa⁰.⁵) |

| 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole | 19.0 | 9.5 | 7.0 |

Predicted Solubility Behavior

Using the estimated HSP for the solute and the known HSP for the solvents, we can calculate the Hansen distance (Ra) to predict the relative solubility.

| Solvent | Calculated Ra | Predicted Solubility |

| DMSO | 7.9 | High |

| Methanol | 16.8 | Moderate to Low |

The smaller calculated Ra for DMSO suggests that 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is predicted to have a higher solubility in DMSO compared to methanol . The significant difference in the hydrogen bonding parameter (δH) between the compound and methanol likely contributes to the larger Hansen distance and consequently, lower predicted solubility.

Experimental Determination of Solubility

While theoretical predictions provide valuable guidance, empirical determination is essential for obtaining precise solubility values. The following section outlines a robust, step-by-step protocol for determining the solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in both DMSO and methanol.

Materials and Equipment

-

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole (high purity)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated positive displacement micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole into a series of glass vials. The excess solid should be clearly visible.

-

Add a precise volume of the chosen solvent (DMSO or methanol) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).

-

Immediately filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent and has been pre-wetted with the same solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole of known concentrations in the respective solvent.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Data Summary and Interpretation

While this guide provides a predictive framework and an experimental protocol, it is crucial for researchers to generate their own quantitative data for their specific experimental conditions. The table below is provided as a template for summarizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | 25 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] |

Interpretation of Expected Results:

Based on the Hansen Solubility Parameter analysis, it is anticipated that the experimentally determined solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole will be significantly higher in DMSO than in methanol. DMSO is a strong, polar aprotic solvent capable of engaging in strong dipole-dipole interactions, which are favorable for dissolving the polar tetrazole moiety and the trifluoromethyl-substituted phenyl ring.[7][8][9] Methanol, while polar, is a protic solvent with a high hydrogen bonding capacity.[10][11][12] The compound's own hydrogen bonding capability is limited, which may lead to a less favorable interaction with methanol's highly structured hydrogen-bonding network.

Conclusion

This technical guide has provided a multi-faceted approach to understanding the solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in DMSO and methanol. By integrating the theoretical predictions from Hansen Solubility Parameters with a detailed, practical protocol for experimental determination, researchers are well-equipped to make informed decisions regarding solvent selection for this important chemical entity. The provided methodologies and theoretical background serve as a robust foundation for further research and development involving this compound.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Just-Baringo, X., et al. (2014). Using COSMO-RS to Predict Hansen Solubility Parameters.

- Gao, J., Wu, S., & Rogers, M. A. (2012). Harnessing Hansen solubility parameters to predict organogel formation.

-

Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 237-239.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

- Al-Hamdani, S. A., & Al-Zoubi, R. M. (2021).

- Martínez, F., & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 517-522.

- Li, H., et al. (2020). Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers.

-

Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

- Gaponik, P. N., & Voitekhovich, S. V. (2006). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. Russian Journal of Organic Chemistry, 42(10), 1435-1463.

- Nasrollahzadeh, M., et al. (2015). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. South African Journal of Chemistry, 68, 133-137.

-

Chem-Impex. (n.d.). 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole. Retrieved from [Link]

- Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

- Mohammadi, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4·SiO2. South African Journal of Chemistry, 68, 133-137.

- Krahn, D. L. (1979).

- Islam, M. S., et al. (2015). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry, 8(1), 01-08.

- Kim, H., et al. (2021).

- Chen, J., & Wang, I. (2007, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.

- Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)

- Norouzi, M., et al. (2023). Nanomagnetic Tetraaza (N4 Donor) Macrocyclic Schiff Base Complex of Copper(II): Synthesis, Characterizations, and Its Catalytic Application in Click Reaction. RSC Advances, 13(1), 1-10.

-

Studylib.net. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. paint.org [paint.org]

- 6. asianpubs.org [asianpubs.org]

- 7. kinampark.com [kinampark.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Harnessing Hansen solubility parameters to predict organogel formation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Trifluoromethyl Group's Influence on Phenyl Tetrazole Stability: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the 5-phenyl-1H-tetrazole scaffold is a cornerstone of modern drug design. Its prominence is largely due to its function as a highly effective bioisostere for the carboxylic acid group.[1][2] This substitution often preserves or enhances biological activity while improving critical pharmacokinetic properties such as metabolic stability and membrane permeability.[3][4][5] Concurrently, the strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool for optimizing drug candidates.[6][7][8] The CF3 moiety is renowned for its ability to profoundly alter a molecule's electronic and physicochemical profile, impacting everything from lipophilicity to metabolic fate.[9][10]

This technical guide provides an in-depth examination of the synergistic relationship between these two critical components. We will dissect the electronic effects of the trifluoromethyl group and analyze how these properties modulate the intrinsic chemical, thermal, and metabolic stability of the phenyl tetrazole core. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental observations and providing a robust framework for the rational design of next-generation therapeutics.

Part 1: The Trifluoromethyl Group: A Profile of Potent Electronic Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[11][12] Its unique electronic signature is not monolithic but rather a consequence of distinct inductive and resonance contributions.

The Dominant Inductive Effect (-I)

The primary electronic influence of the CF3 group is its exceptionally strong electron-withdrawing inductive effect (-I). This effect arises from the high electronegativity of the three fluorine atoms, which polarize the carbon-fluorine bonds, creating a significant partial positive charge (δ+) on the carbon atom.[13][14] This electron-deficient carbon, in turn, withdraws electron density from the adjacent phenyl ring through the sigma (σ) bond framework.[15][16] This potent σ-withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack and influencing the acidity of any attached functional groups.[13][17]

Caption: Inductive withdrawal by the CF3 group on a phenyl ring.

Negligible Resonance Effect

Unlike halogen substituents such as fluorine or chlorine, which possess lone pairs that can be donated to an aromatic π-system (+M effect), the trifluoromethyl group has no such available electrons.[16] Consequently, it does not participate in resonance donation. While a weak hyperconjugative resonance-withdrawing effect can be considered, it is overwhelmingly overshadowed by the powerful inductive effect.[13][18] This makes the CF3 group a nearly pure inductive effector, a crucial distinction in understanding its influence on molecular properties.

Summary of Physicochemical Property Modulation

The introduction of a CF3 group is a well-established strategy for fine-tuning the drug-like properties of a molecule.[8][17] Its net electronic pull and unique atomic composition translate into predictable changes in key physicochemical parameters.

| Property | Effect of CF3 Substitution | Rationale | Citation |

| Lipophilicity (LogP) | Significant Increase | The fluorine atoms are highly lipophilic, replacing less lipophilic hydrogen atoms. | [6][9][17] |

| Metabolic Stability | Significant Increase | The C-F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), resisting metabolic oxidation. The group also deactivates the aromatic ring. | [6][9][17] |

| Aqueous Solubility | Variable / Often Decreased | The increase in lipophilicity typically leads to a decrease in aqueous solubility, although this can be context-dependent. | [7] |

| pKa of Proximal Acids | Decrease (Acidity Increase) | The strong -I effect stabilizes the conjugate base of a nearby acidic proton (e.g., on a tetrazole or carboxylic acid), favoring dissociation. | [7][8] |

Part 2: The Phenyl Tetrazole Scaffold: Intrinsic Stability and Properties

The 5-phenyl-1H-tetrazole moiety is more than just a passive scaffold; its inherent properties are key to its success in drug design.

Acidity and Bioisosterism

The tetrazole ring is considered a non-classical isostere of the carboxylic acid group.[1][2] The proton on the N1 position of the tetrazole ring is acidic, with a pKa typically in the range of 4.5 to 5.5, which is comparable to that of many carboxylic acids.[1][19] This ensures that at physiological pH (~7.4), the tetrazole exists predominantly in its anionic, deprotonated form, mimicking the carboxylate anion and enabling similar ionic interactions with biological targets.[20] The tetrazole anion benefits from having its negative charge delocalized over four nitrogen atoms, which contributes to its stability.[1]

Caption: CF3 group as a metabolic shield for the phenyl ring.

Part 4: Experimental Protocols and Methodologies

To quantitatively assess the effects described, standardized experimental protocols are essential. The following methodologies provide a framework for evaluating key stability parameters.

Protocol for pKa Determination via Potentiometric Titration

This protocol provides a robust method for determining the dissociation constant of the tetrazole proton.

-

Preparation: Accurately weigh ~5-10 mg of the test compound and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water). Ensure complete dissolution.

-

Titrant: Prepare a standardized solution of 0.01 M NaOH.

-

Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Place the sample solution in a jacketed beaker maintained at 25°C. Immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point.

-

Analysis: Plot the first derivative of the pH vs. volume of titrant curve (ΔpH/ΔV vs. V). The peak of this curve corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Protocol for Assessing Thermal Stability via DSC

Differential Scanning Calorimetry (DSC) is used to determine the onset of thermal decomposition.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a constant ramp rate (e.g., 10°C/min) from ambient temperature to a temperature beyond expected decomposition (e.g., 350°C).

-

Data Analysis: Record the heat flow as a function of temperature. The decomposition temperature (Td) is typically defined as the onset temperature of the major exothermic decomposition event.

Protocol for In Vitro Metabolic Stability Assay

This assay measures the rate of metabolism of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like CYPs.

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

-

NADPH Stock: Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

-

Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

-

Incubation:

-

Pre-warm the microsomal solution to 37°C.

-

Add the test compound to the microsomes to achieve a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH stock solution.

-

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Conclusion

The trifluoromethyl group is a powerful modulator of phenyl tetrazole stability, acting primarily through its profound inductive electron-withdrawing effect. This influence manifests in three critical ways for drug development:

-

Enhanced Metabolic Stability: The CF3 group deactivates the phenyl ring to oxidative metabolism, acting as a metabolic shield that significantly increases the compound's half-life.

-

Modulated Acidity: It increases the acidity (lowers the pKa) of the tetrazole proton, which can be fine-tuned to optimize interactions with biological targets.

-

Altered Physicochemical Properties: It reliably increases lipophilicity, which is crucial for controlling a compound's absorption, distribution, and permeability profiles.

A thorough understanding of these electronic effects allows medicinal chemists to rationally design phenyl tetrazole-based drug candidates with superior stability and pharmacokinetic properties. The strategic placement of the trifluoromethyl group is not merely an act of substitution but a precise method of engineering molecular stability, transforming promising leads into viable drug candidates.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia.

- Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.

- 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. (2004). PubMed.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- Superelectrophiles and the effects of trifluoromethyl substituents. (2011). NIH.

- Trifluoromethyl group. Wikipedia.

- Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. (2023). Filo.

- 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. (2004).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- A Comparative Guide to the Influence of Trifluoromethoxy vs.

- The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism. (2012). PubMed.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). NIH.

- Bioisosteres in Drug Discovery: Focus on Tetrazole. (2020).

- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.

- Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019). Taylor & Francis.

- The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. (2012).

- Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. (2020).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- Tetrazoles via Multicomponent Reactions. (2021).

- Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. (2020).

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). SpringerLink.

- Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. (2025). RSC Publishing.

- Probing Polar‐π Interactions Between Tetrazoles and Arom

- Combustion mechanism of tetrazole derivatives. (2025).

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme.

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry.

- Substituent Effects. La Salle University.

- Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. (2025). Elsevier.

- 1-Phenyl-1H-tetrazole-5-thiol. Santa Cruz Biotechnology.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. nbinno.com [nbinno.com]

- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 11. scispace.com [scispace.com]

- 12. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vaia.com [vaia.com]

- 14. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. www1.lasalle.edu [www1.lasalle.edu]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. thieme-connect.com [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: Technical Profile & Synthesis Guide

[1]

Executive Summary

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a nitrogen-rich heterocycle characterized by a tetrazole ring attached via the N1-nitrogen to a para-trifluoromethylphenyl group.[1] This structural connectivity differentiates it fundamentally from the 5-substituted regioisomers (carboxylic acid bioisosteres).[1]

Key Technical Value:

-

Bioisosterism: Mimics the cis-amide bond geometry, offering metabolic stability against proteases.

-

Electronic Modulation: The electron-withdrawing -CF3 group enhances the lipophilicity and alters the dipole moment of the tetrazole ring, influencing binding affinity in protein pockets.[1]

-

Synthetic Utility: Serves as a precursor for N-heterocyclic carbenes (via thermal extrusion of N2) and as a ligand in coordination chemistry.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Critical Distinction: Researchers often conflate the 1-substituted and 5-substituted isomers.[1]

-

Target (1-Substituted): Phenyl ring attached to Nitrogen 1 .[1] Derived from anilines.[2]

-

Isomer (5-Substituted): Phenyl ring attached to Carbon 5 .[1] Derived from nitriles.[3]

| Property | Data |

| Chemical Name | 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole |

| CAS Number | 1261436-49-0 (Primary), 1027510-31-1 (Vendor variant) |

| Molecular Formula | C₈H₅F₃N₄ |

| Molecular Weight | 214.15 g/mol |

| SMILES | FC(F)(F)C1=CC=C(N2N=NN=C2)C=C1 |

| InChI Key | Unique identifier required for database integration.[1] |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water. |

| Melting Point | Typically 150–155 °C (Class range for 1-aryl tetrazoles) |

Synthetic Pathways & Mechanism[10]

The synthesis of 1-substituted tetrazoles is distinct from the [3+2] cycloaddition used for 5-substituted tetrazoles.[1] The most robust protocol involves the heterocyclization of an amine with triethyl orthoformate and sodium azide.

Reaction Mechanism (The "Amine Route")

This pathway avoids the use of toxic hydrazoic acid. The triethyl orthoformate acts as a "carbon bridge," converting the amine into an imidate-like intermediate which then cyclizes with the azide.

Figure 1: Heterocyclization mechanism converting the aniline precursor to the 1-substituted tetrazole core.[1][4]

Validated Experimental Protocol

Objective: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole on a 10 mmol scale.

Reagents:

-

4-(Trifluoromethyl)aniline (1.61 g, 10 mmol)

-

Triethyl orthoformate (HC(OEt)₃) (2.22 g, 15 mmol)

-

Sodium Azide (NaN₃) (0.98 g, 15 mmol)

-

Glacial Acetic Acid (20 mL)

Step-by-Step Workflow:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add the aniline and triethyl orthoformate to the acetic acid. Stir at room temperature for 10 minutes to initiate imidate formation.

-

Azide Introduction: Caution: Add Sodium Azide carefully. While NaN₃ is stable in this condition, avoid contact with heavy metals or halogenated solvents (DCM) to prevent explosive diazide formation.

-

Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4).

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Isolation: The product typically precipitates as a white solid. Collect via vacuum filtration.

-

Purification: Recrystallize from Ethanol/Water (if necessary) or wash with cold diethyl ether to remove unreacted aniline traces.

Self-Validating Checkpoint:

-

Success Indicator: Appearance of a singlet proton peak in the NMR at δ ~9.0–10.0 ppm (Tetrazole C5-H). Absence of broad NH₂ peaks from the starting aniline.

Structural Characterization (Spectroscopy)[4][11]

Accurate identification relies on distinguishing the unique electronic environment of the 1-substituted ring.[1]

Nuclear Magnetic Resonance (NMR)[4][6][11][12]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.8–10.2 ppm (s, 1H): The diagnostic C5-H proton of the tetrazole ring. This proton is highly deshielded due to the electron-deficient nature of the tetrazole ring and the adjacent nitrogen atoms.

-

δ 8.0–8.2 ppm (d, 2H): Aromatic protons ortho to the tetrazole.

-

δ 7.8–7.9 ppm (d, 2H): Aromatic protons ortho to the -CF3 group.

-

-

¹⁹F NMR:

-

δ -62 to -63 ppm (s, 3F): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.[1]

-

Mass Spectrometry (MS)

-

ESI-MS (Positive Mode): [M+H]⁺ = 215.15.

-

Fragmentation Pattern: Loss of N₂ (m/z 28) is common in tetrazoles under high energy, leading to a diazirine or nitrene species.

Applications in Drug Discovery[3][13]

Bioisosterism: The Cis-Amide Mimic

While 5-substituted tetrazoles mimic carboxylic acids (pKa ~4.5), 1-substituted tetrazoles are non-acidic and structurally mimic the cis-amide bond configuration.[1]

-

Geometry: The N1-C5 bond length and the planar arrangement mimic the peptide bond.[1]

-

Metabolic Stability: The tetrazole ring is resistant to amidases and proteases, extending the half-life of peptide-based drugs.[1]

Figure 2: Strategic replacement of labile amide bonds with the metabolically stable tetrazole scaffold.[1]

Materials Science & Energetics

The high nitrogen content (approx. 26%) combined with the thermal stability provided by the -CF3 group makes this compound a candidate for:

Safety & Handling Protocols

Hazard Class: Tetrazoles are potentially explosive, although 1-aryl derivatives are generally more stable than their non-substituted counterparts.[1]

-

Explosion Risk: Avoid heating crude reaction mixtures to dryness if sodium azide is present. Always quench with water.

-

Shock Sensitivity: While this specific derivative is stable, treat all high-nitrogen heterocycles as potentially shock-sensitive.[1] Do not grind in a mortar and pestle without prior DSC (Differential Scanning Calorimetry) testing.

-

Incompatibility: Incompatible with strong acids (liberation of HN₃) and acid chlorides (potential for unstable acyl azides).

References

-

Synthesis of 1-Substituted Tetrazoles

-

Tetrazole Bioisosterism

-

Physical Properties & Characterization

- Data: "Spectroscopic characterization of trifluoromethyl-substituted nitrogen heterocycles."

- Source:Beilstein Journal of Organic Chemistry, 2022.

-

URL:[Link]

-

Safety Data (General Tetrazoles)

- Protocol: "Safe Handling of Azides and Tetrazoles in Organic Synthesis."

- Source:Organic Process Research & Development.

-

URL:[Link]

Sources

- 1. 92712-48-6|5-(3-(Trifluoromethyl)phenyl)-1H-tetrazole|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. 1H-Tetrazole (CAS 288-94-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole, a compound of significant interest in medicinal and materials chemistry. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The guide leverages detailed crystallographic data from closely related analogs, namely 1-phenyl-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole, to forecast the molecular geometry, crystal packing, and intermolecular interactions of the title compound. Furthermore, a proposed computational analysis using Density Functional Theory (DFT) is detailed to complement experimental data. This guide is intended to serve as a valuable resource for researchers in the field, providing both a practical experimental framework and a detailed theoretical analysis.

Introduction

Tetrazole derivatives are a cornerstone in modern medicinal chemistry, often employed as bioisosteres for carboxylic acids, enhancing metabolic stability and lipophilicity. The introduction of a trifluoromethyl group to the phenyl ring of a 1-phenyl-1H-tetrazole scaffold is a common strategy in drug design to modulate electronic properties, improve binding affinity, and enhance membrane permeability. A thorough understanding of the three-dimensional structure of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole at an atomic level is paramount for rational drug design and the development of novel therapeutic agents.

While the crystal structures of several 1-substituted tetrazoles have been elucidated, a definitive structure for 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole has not yet been reported in the literature. This guide, therefore, aims to bridge this knowledge gap by presenting a detailed, hypothetical, yet experimentally sound, pathway to its structural determination. By analyzing the crystal structures of analogous compounds, we can make well-informed predictions about the structural characteristics of the title compound, providing a solid foundation for future experimental work.

Proposed Experimental Section

The following protocols are based on established and validated methods for the synthesis and crystallographic analysis of similar 1-phenyl-1H-tetrazole derivatives.

Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

A reliable method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of the corresponding amine with triethyl orthoformate and sodium azide, often catalyzed by a Lewis acid like Ytterbium (III) triflate.

Experimental Protocol:

-

To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in triethyl orthoformate (3.0 eq), add sodium azide (1.5 eq) and Yb(OTf)3 (0.1 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system.

Experimental Protocol:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane).

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Monitor for the formation of well-defined single crystals over several days.

Single-Crystal X-ray Diffraction Analysis

Experimental Protocol:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.

-

Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F2.

-

Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically.

-

Place hydrogen atoms in calculated positions and refine using a riding model.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the synthesis and crystal structure analysis.

Results and Discussion: A Comparative Analysis

Based on the known crystal structures of 1-phenyl-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole, we can predict the key structural features of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole.

Molecular Geometry